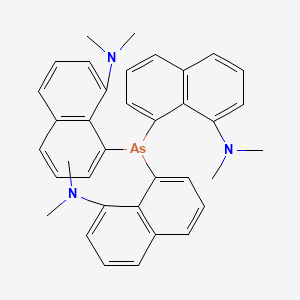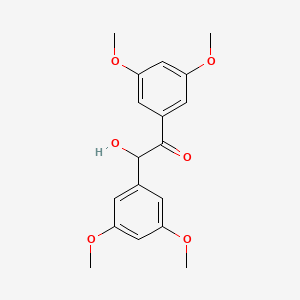
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3,5-dimethoxyphenyl groups attached to a central ethanone moiety, with a hydroxyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- typically involves the condensation of 3,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to form secondary alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(3,4-dimethoxyphenyl)-: Similar structure but with different substitution pattern on the phenyl rings.
trans-1,2-Bis(3,5-dimethoxyphenyl)ethene: Similar phenyl substitution but with an ethene linkage instead of ethanone.
Uniqueness
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
144758-76-9 |
|---|---|
Fórmula molecular |
C18H20O6 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
1,2-bis(3,5-dimethoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C18H20O6/c1-21-13-5-11(6-14(9-13)22-2)17(19)18(20)12-7-15(23-3)10-16(8-12)24-4/h5-10,17,19H,1-4H3 |
Clave InChI |
FRFNNKFPADJNFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(C(=O)C2=CC(=CC(=C2)OC)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



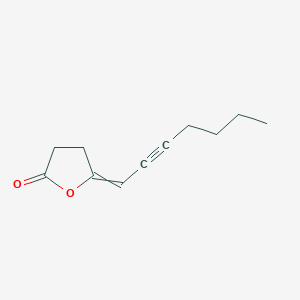
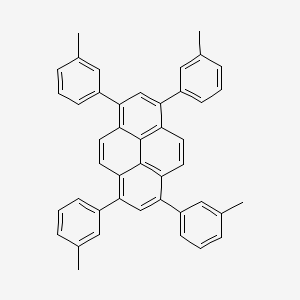

![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
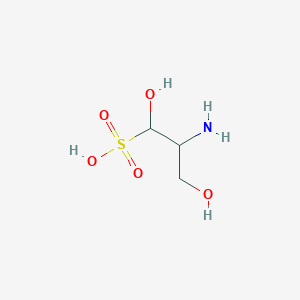
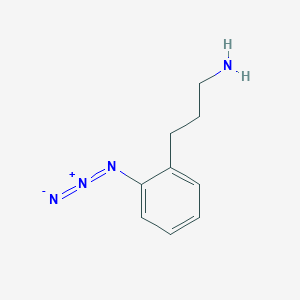
![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
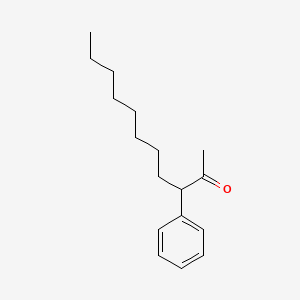
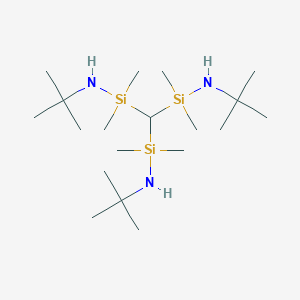
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)
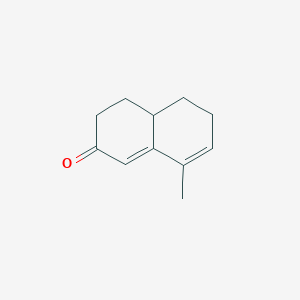
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
